
(3-(Benzyloxy)cyclobutyl)methanol
Vue d'ensemble
Description
The compound "(3-(Benzyloxy)cyclobutyl)methanol" is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and structures that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the photochemical reactions of hydroxyalkanones and their derivatives, as well as the synthesis of quinolines and benzocyclobutenols, are relevant to understanding the behavior of benzyloxy-substituted compounds in photochemical contexts . Additionally, the structural characterization of a complex molecule involving methanol as a solvent provides a basis for understanding how methanol might interact with similar compounds . The photo-reorganization of chromenones with benzyloxy groups also offers insight into the reactivity of benzyloxy-substituted compounds under UV light . Lastly, the study of methanol's influence on the binding constants of a synthesized amino acid derivative with cyclodextrins can shed light on the solvent effects that might be relevant to "(3-(Benzyloxy)cyclobutyl)methanol" .
Synthesis Analysis
The synthesis of complex organic molecules often involves photochemical reactions, as demonstrated in the papers. For example, the formation of cyclopropane-1,2-diols and benzocyclobutenols from hydroxyalkanones under UV irradiation suggests that similar methods could potentially be applied to synthesize "(3-(Benzyloxy)cyclobutyl)methanol" . The synthesis of quinolines from benzylidenecyclopentanone oximes also involves photochemical steps, indicating that light-induced reactions are a versatile tool in organic synthesis . These studies provide a framework for understanding how the target compound might be synthesized through photochemical pathways.
Molecular Structure Analysis
The structural characterization of complex molecules is crucial for understanding their properties. The single crystal X-ray diffraction study of a hydroxyanilinium compound provides detailed information about molecular geometry, which is essential for predicting the behavior of similar compounds . The molecular structure of "(3-(Benzyloxy)cyclobutyl)methanol" would likely be influenced by the presence of the benzyloxy group, which could affect the compound's overall conformation and reactivity.
Chemical Reactions Analysis
The photo-reorganization of chromenones with benzyloxy groups leads to the formation of angular pentacyclic compounds, demonstrating the reactivity of the benzyloxy moiety under UV light . This suggests that "(3-(Benzyloxy)cyclobutyl)methanol" could also undergo photochemical transformations, potentially leading to the formation of new cyclic structures or rearranged products.
Physical and Chemical Properties Analysis
The interaction of organic molecules with solvents and other compounds can significantly affect their physical and chemical properties. The influence of methanol on the binding constants of a synthesized amino acid derivative with cyclodextrins shows that solvent effects can alter the stability and interactions of organic compounds . This information is relevant for understanding how "(3-(Benzyloxy)cyclobutyl)methanol" might behave in different solvent environments, including its solubility, reactivity, and potential for forming complexes with other molecules.
Applications De Recherche Scientifique
1. Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, closely related to (3-(Benzyloxy)cyclobutyl)methanol, has been utilized to form a stable complex with CuCl. This complex has shown significant efficacy in catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating compatibility with various functional groups and the potential for low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
2. Use in N-Methylation of Amines and Hydrogenation of Nitroarenes
Methanol, a potential hydrogen source, has been employed in various chemical syntheses, including the N-methylation of amines. This process uses methanol as both a C1 synthon and H2 source, highlighting its potential applications in synthetic chemistry, especially in pharmaceutical synthesis (Sarki et al., 2021).
3. Synthesis of 5,6,7,8-Tetrahydro-3H-quinazolin-4-ones
The synthesis of cyclobutene-annelated pyrimidinones, which involves Michael addition to methyl 2-chloro-2-cyclopropylideneacetate, has been explored. This process includes a cyclopropyl to cyclobutyl ring enlargement, demonstrating the versatility of cyclobutyl compounds in complex organic syntheses (Dalai et al., 2006).
4. Fluorescence Derivatization Reagent for Alcohols
The compound 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-qunoxaline-2-carbonyl chloride, similar in structure to (3-(Benzyloxy)cyclobutyl)methanol, has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, enhancing the analytical capabilities for detecting and quantifying alcohols (Iwata et al., 1986).
5. Photo-reorganization in Organic Synthesis
The photo-reorganization of compounds similar to (3-(Benzyloxy)cyclobutyl)methanol has been utilized in the synthesis of angular pentacyclic compounds. This showcases the potential of cyclobutyl derivatives in photochemical reactions and organic synthesis, particularly in creating complex organic structures (Dalal et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMINBOCIUCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276479 | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyloxy)cyclobutyl)methanol | |
CAS RN |
141352-64-9, 156865-32-6 | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(benzyloxy)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005350.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)

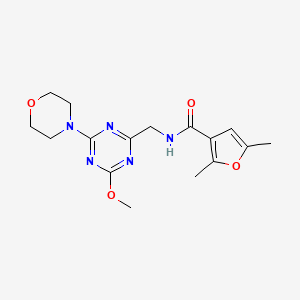
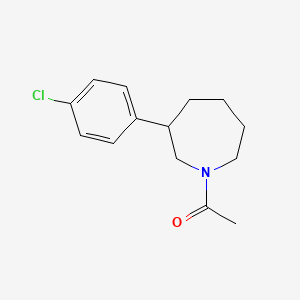
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)

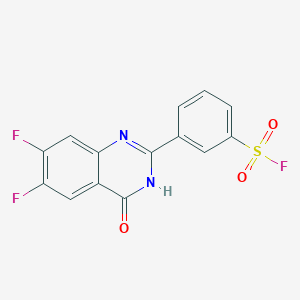
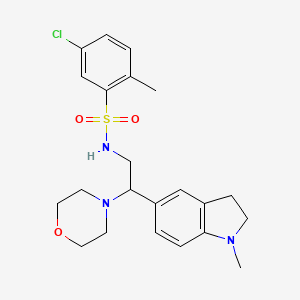
![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)
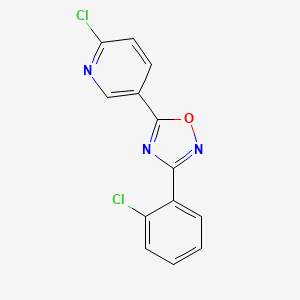
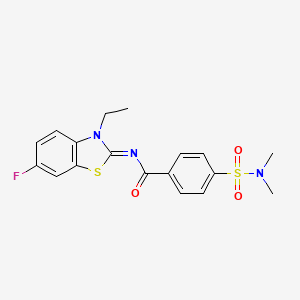
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)